molecular formula C15H14O2S B12517827 [2-Methoxy-4-(methylsulfanyl)phenyl](phenyl)methanone CAS No. 775321-33-0

[2-Methoxy-4-(methylsulfanyl)phenyl](phenyl)methanone

Cat. No.: B12517827
CAS No.: 775321-33-0
M. Wt: 258.3 g/mol
InChI Key: JPNDKVHCMIUNOE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfanyl)phenylmethanone is a benzophenone derivative featuring a phenyl group and a substituted phenyl ring with methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups at the 2- and 4-positions, respectively. This compound belongs to the class of aromatic ketones, which are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

775321-33-0

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

(2-methoxy-4-methylsulfanylphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O2S/c1-17-14-10-12(18-2)8-9-13(14)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

JPNDKVHCMIUNOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(methylsulfanyl)phenylmethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with phenylmagnesium bromide, followed by oxidation to yield the desired methanone compound . Another approach involves the use of 2-methyl-5-nitrophenol as a starting material, which undergoes nitration, reduction, and subsequent methylation and sulfonation reactions to form the target compound .

Industrial Production Methods: Industrial production of 2-Methoxy-4-(methylsulfanyl)phenylmethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(methylsulfanyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methanone group to a secondary alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions : The methoxy and methylsulfanyl groups can act as leaving groups or nucleophiles.
  • Condensation reactions : Useful for synthesizing more complex organic molecules.

Research indicates that 2-Methoxy-4-(methylsulfanyl)phenylmethanone exhibits significant biological activity:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 50 µg/mL in some cases.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in breast cancer cell lines (MCF-7). It appears to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Material Science

In material science, 2-Methoxy-4-(methylsulfanyl)phenylmethanone is explored for its potential use in developing organic electronic materials. Its ability to donate electrons makes it a candidate for:

  • Organic Light Emitting Diodes (OLEDs) : Enhancing charge transport properties.
  • Organic Photovoltaics (OPVs) : Improving efficiency through better electron mobility.

Antimicrobial Activity Study

A study conducted on the antimicrobial efficacy of 2-Methoxy-4-(methylsulfanyl)phenylmethanone involved testing against multiple pathogens. The results indicated a strong correlation between concentration and antimicrobial activity, with significant zones of inhibition observed.

Anticancer Research

In vitro studies on MCF-7 cells revealed that treatment with 2-Methoxy-4-(methylsulfanyl)phenylmethanone resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfanyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a cyclooxygenase (COX) inhibitor, reducing inflammation by blocking the production of prostaglandins . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Chemical Identifiers :

  • Molecular Formula : C₁₅H₁₄O₂S (calculated based on structural analysis).
  • SMILES : COC1=C(C=CC(=C1)SC)C(=O)C2=CC=CC=C2.
  • Key Substituents : Methoxy (electron-donating) and methylsulfanyl (moderately electron-withdrawing) groups.

Comparison with Structurally Similar Methanone Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 2-Methoxy-4-(methylsulfanyl)phenylmethanone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Source
2-Methoxy-4-(methylsulfanyl)phenylmethanone (Target) C₁₅H₁₄O₂S 274.34 2-OCH₃, 4-SCH₃ on phenyl ring Not reported in evidence Hypothetical
[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone C₁₇H₁₆O₃S 316.37 4-SCH₃ on one phenyl; 1,3-dioxolane on adjacent phenyl Used in organic synthesis
(5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone C₁₄H₁₃F₃N₂O₄S 362.33 Pyrazole ring; 2-SO₂CH₃, 4-CF₃ Solid (MP: 201°C); agrochemical relevance
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone C₃₀H₂₈N₆O₂S₂ 580.72 Thiadiazole rings; N-cyclohexylamino groups Antibiofilm, antimicrobial activities
1-(2-Hydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₃ 166.17 2-OH, 4-OCH₃ on phenyl Used in fragrance and pharmaceutical intermediates

Key Observations

Substituent Effects: The target compound’s methylsulfanyl group (-SCH₃) contrasts with the sulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups in ’s compound. Sulfonyl groups enhance polarity and metabolic stability, while -SCH₃ offers moderate lipophilicity. Methoxy groups are common in bioactive compounds (e.g., 1-(2-Hydroxy-4-methoxyphenyl)ethanone in ), where they influence solubility and binding affinity.

Physical Properties :

  • The pyrazole-containing compound in has a high melting point (201°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via -OH and -SO₂ groups).
  • Thiadiazole derivatives () exhibit higher molecular weights (~580 g/mol) due to extended aromatic systems, impacting their pharmacokinetic profiles.

Biological Activities: Thiadiazole-based methanones () show antibiofilm and antimicrobial activities, likely due to their ability to disrupt microbial membranes or efflux pumps. The agrochemical compound in highlights the role of trifluoromethyl groups in enhancing pesticidal activity through improved target binding.

Methodological Considerations in Characterization

Spectroscopic techniques such as FTIR, NMR, and GC-MS (e.g., used in and ) are critical for structural elucidation. Computational methods (e.g., density functional theory) complement experimental data to predict vibrational frequencies and electronic properties.

Biological Activity

2-Methoxy-4-(methylsulfanyl)phenylmethanone, also known as a synthetic organic compound characterized by its unique biphenyl structure, has garnered attention in recent years for its potential biological activities. This compound features both methoxy and methylsulfanyl groups, which may influence its interaction with various biological targets. This article reviews the current understanding of its biological activity, including antioxidant, anticancer, and antimicrobial properties.

Chemical Structure

The compound can be represented structurally as follows:

\text{Chemical Formula C 16}H_{16}O_{2}S}

1. Antioxidant Activity

Compounds with similar structures to 2-Methoxy-4-(methylsulfanyl)phenylmethanone have shown potential antioxidant properties . Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. The antioxidant activity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, revealing significant efficacy in scavenging free radicals.

CompoundEC50 Value (ppm)Method Used
2-Methoxy-4-(methylsulfanyl)phenylmethanone10.46DPPH Assay

3. Antimicrobial Activity

The presence of methylsulfanyl and methoxy groups may enhance the antimicrobial properties of 2-Methoxy-4-(methylsulfanyl)phenylmethanone. Compounds with similar structures have been reported to exhibit significant antimicrobial activity against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli46.9 μg/mL
S. aureus93.7 μg/mL

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Antioxidant Properties : A study published in the Proceedings of the International Conference on Engineering highlighted that a derivative compound exhibited an EC50 value of 10.46 ppm in antioxidant assays, indicating strong free radical scavenging activity .
  • Anticancer Effects : Research on phenolic compounds has shown that they can significantly reduce the viability of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Efficacy : A comparative analysis of structurally similar compounds revealed effective antimicrobial activities against multi-drug resistant bacteria, suggesting potential applications in treating infections caused by resistant strains .

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